3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid
Overview
Description
3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a difluoropropan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with 1,3-difluoropropane-2-ol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage between the benzoic acid and the difluoropropane moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of various substituted benzoic acid derivatives.
Oxidation: Formation of benzoic acid derivatives with higher oxidation states.
Reduction: Formation of reduced benzoic acid derivatives.
Scientific Research Applications
3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzoic acid
- 1,3-Difluoro-2-propanol
- 3-Chloro-4-hydroxybenzoic acid
Uniqueness
3-Chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid is unique due to the presence of both chloro and difluoropropan-2-yloxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-4-(1,3-difluoropropan-2-yloxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O3/c11-8-3-6(10(14)15)1-2-9(8)16-7(4-12)5-13/h1-3,7H,4-5H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHRGRMYBRBBEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OC(CF)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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